2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a benzodioxole-methyl-imidazole core linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 5-ethyl-1,3,4-thiadiazole group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as observed in analogous compounds .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-15-20-21-16(27-15)19-14(23)9-26-17-18-5-6-22(17)8-11-3-4-12-13(7-11)25-10-24-12/h3-7H,2,8-10H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJZROXXZFLIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. The process begins with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the thiadiazole ring. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve moderate temperatures (25-50°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
- Benzodioxole vs. Benzimidazole : The benzodioxole group in the target compound may enhance metabolic stability compared to benzimidazole derivatives like W1, which are prone to oxidative degradation .
Biological Activity
The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Benzodioxole moiety : Known for its diverse biological properties.
- Imidazole ring : Often associated with antimicrobial and antifungal activities.
- Thiadiazole group : Recognized for its potential as an anti-inflammatory and antimicrobial agent.
Antimicrobial Properties
Research indicates that derivatives of imidazole and thiadiazole possess significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The benzodioxole component is noted for its anticancer properties. In vitro studies have shown that compounds containing this moiety can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases.
A study evaluating the cytotoxic effects of related compounds on human cancer cell lines reported IC50 values indicating significant potency:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models. This action may be mediated through the modulation of nitric oxide synthesis pathways.
The biological activities of this compound are likely attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
- Oxidative Stress Induction : The generation of ROS can lead to cellular damage and apoptosis in tumor cells.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Antimicrobial Study : A study conducted on a series of thiadiazole derivatives indicated that modifications at the thiadiazole ring significantly enhanced antibacterial activity against resistant strains .
- Cancer Research : Investigations into benzodioxole derivatives showed that they effectively inhibited tumor growth in xenograft models, suggesting a potential for therapeutic applications .
Q & A
Basic: What are the critical synthetic steps for preparing this compound, and how are intermediates characterized?
Answer:
The synthesis involves sequential functionalization of the benzodioxole and thiadiazole moieties. Key steps include:
- Imidazole-thiol coupling : Reacting 1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazole-2-thiol with chloroacetyl chloride under reflux in ethanol, followed by purification via column chromatography .
- Thiadiazole amidation : Coupling the intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF .
- Characterization :
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, S values (e.g., Δ% < 0.3) .
- Spectroscopy : Confirm structure via -NMR (e.g., δ 7.2–7.4 ppm for benzodioxole protons) and IR (C=O stretch at ~1680 cm) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions during thiol coupling .
- Catalyst screening : Use of triethylamine or pyridine to neutralize HCl byproducts during amidation .
- Temperature control : Maintain reflux at 80–90°C for imidazole-thiol coupling to prevent thiol oxidation .
- Real-time monitoring : TLC (chloroform:methanol, 7:3) or HPLC to track reaction progress and terminate at ~90% conversion .
Basic: What spectroscopic techniques are most reliable for validating the compound’s structure?
Answer:
- - and -NMR : Identify protons on the benzodioxole (δ 6.7–6.9 ppm) and thiadiazole (δ 2.4–2.6 ppm for ethyl group) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- FTIR : Detect sulfanyl (C–S stretch at ~650 cm) and acetamide (N–H bend at ~1550 cm) groups .
Advanced: How to resolve discrepancies between calculated and experimental elemental analysis data?
Answer:
Discrepancies may arise from:
- Hydrate formation : Use thermogravimetric analysis (TGA) to detect bound water .
- Incomplete combustion : Re-run CHNS analysis with higher oxygen flow to ensure complete oxidation .
- Crystallinity effects : Compare X-ray diffraction (XRD) patterns with simulated data from DFT-optimized structures .
Advanced: What computational methods predict the compound’s reactivity and stability?
Answer:
- DFT calculations : Use B3LYP/SDD to model bond angles (e.g., C1–C2–C3 = 121.4°) and assess steric strain in the benzodioxole-imidazole linkage .
- Molecular dynamics (MD) : Simulate solvation effects in DMSO/water to predict aggregation tendencies .
- Docking studies : Analyze binding affinities to biological targets (e.g., cytochrome P450) using AutoDock Vina .
Advanced: How to design derivatives for enhanced bioactivity while minimizing toxicity?
Answer:
- Structure-activity relationship (SAR) : Modify substituents on the thiadiazole (e.g., replacing ethyl with cyclopropyl) to alter lipophilicity (logP) .
- Metabolic stability : Introduce fluorine atoms at the benzodioxole’s methyl group to block CYP450-mediated oxidation .
- Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and Ames mutagenicity early in design .
Basic: How to handle sensitive functional groups (e.g., thiols) during synthesis?
Answer:
- Thiol protection : Use trityl groups during intermediate steps, followed by deprotection with TFA .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to disulfides .
- Low-temperature workup : Quench reactions at 0–5°C to stabilize reactive intermediates .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm) and track decomposition products with LC-MS .
- Forced degradation : Use HO or heat (40–60°C) to identify vulnerable sites (e.g., sulfanyl bridge) .
Advanced: How can AI/ML accelerate the optimization of synthetic pathways?
Answer:
- Reaction prediction : Train models on USPTO datasets to propose viable routes for novel derivatives .
- Condition optimization : Use Bayesian optimization to iteratively refine solvent/catalyst combinations .
- Automated workflows : Integrate robotic platforms (e.g., Chemspeed) with real-time analytics for high-throughput screening .
Advanced: What interdisciplinary approaches resolve contradictions in biological activity data?
Answer:
- Meta-analysis : Pool data from enzyme assays (IC), cell viability (MTT), and in vivo models to identify outliers .
- Kinetic studies : Compare compound binding rates (k/k) across assays to rule off-target effects .
- Cryo-EM : Visualize compound-target interactions at near-atomic resolution to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
